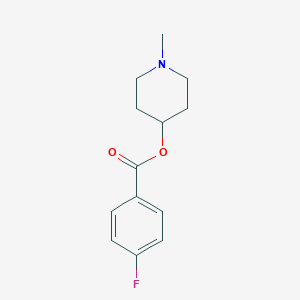![molecular formula C10H13N B033674 2-[(E)-pent-1-enyl]pyridine CAS No. 103030-59-7](/img/structure/B33674.png)
2-[(E)-pent-1-enyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-pent-1-enyl]pyridine is an organic compound belonging to the class of pyridines, which are six-membered aromatic heterocycles containing nitrogen. This compound is characterized by the presence of a pentenyl group attached to the pyridine ring in the E-configuration. Pyridine derivatives are known for their significant roles in medicinal chemistry, natural products, and functional materials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-pent-1-enyl]pyridine can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of titanacyclopropanes, which react with pyridine N-oxides to accomplish regioselective C2-H alkylation .
Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic processes. For instance, the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium catalysts is a widely used method . Additionally, mechanochemically activated magnesium metal can mediate the direct C-4-H alkylation of pyridines with alkyl halides .
化学反応の分析
Types of Reactions: 2-[(E)-pent-1-enyl]pyridine undergoes various chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the nitrogen atom or the carbon atoms of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of halogenated pyridines.
科学的研究の応用
2-[(E)-pent-1-enyl]pyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in transition metal complexes, facilitating various catalytic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of functional materials, including polymers and dyes.
作用機序
The mechanism of action of 2-[(E)-pent-1-enyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can coordinate with metal centers, influencing the activity of metalloenzymes. Additionally, the pentenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Pyridine: A basic six-membered aromatic heterocycle with a nitrogen atom.
Pyrrole: A five-membered aromatic heterocycle with a nitrogen atom.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms
Uniqueness: 2-[(E)-pent-1-enyl]pyridine is unique due to the presence of the pentenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and enhances its potential for specific applications in medicinal chemistry and material science .
特性
CAS番号 |
103030-59-7 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC名 |
2-[(E)-pent-1-enyl]pyridine |
InChI |
InChI=1S/C10H13N/c1-2-3-4-7-10-8-5-6-9-11-10/h4-9H,2-3H2,1H3/b7-4+ |
InChIキー |
QUBGFUVITBEKID-QPJJXVBHSA-N |
SMILES |
CCCC=CC1=CC=CC=N1 |
異性体SMILES |
CCC/C=C/C1=CC=CC=N1 |
正規SMILES |
CCCC=CC1=CC=CC=N1 |
同義語 |
Pyridine, 2-(1-pentenyl)- (6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B33600.png)
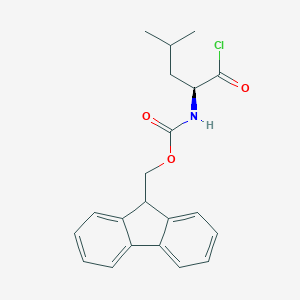
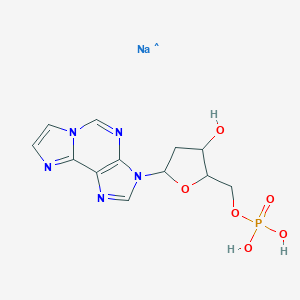
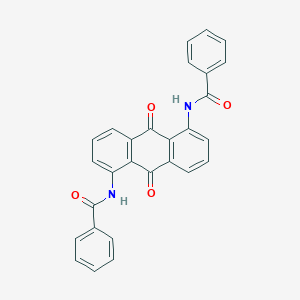
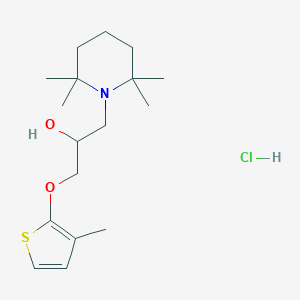
![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)
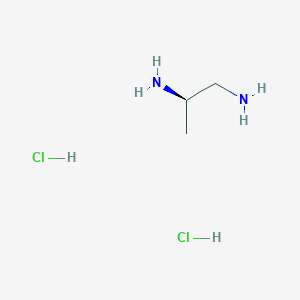
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)
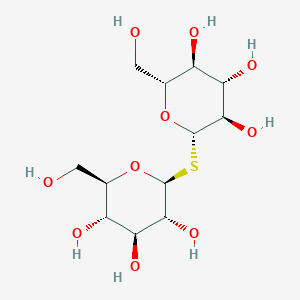
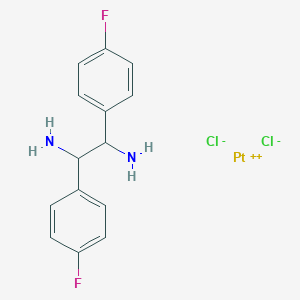
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)
